molecular formula C13H12ClNO2 B3032380 2-chloro-3-(isopropylamino)naphthalene-1,4-dione CAS No. 15455-20-6

2-chloro-3-(isopropylamino)naphthalene-1,4-dione

Cat. No.: B3032380
CAS No.: 15455-20-6
M. Wt: 249.69 g/mol
InChI Key: ZOFLWMCFCUMANX-UHFFFAOYSA-N
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Description

2-Chloro-3-(isopropylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes a naphthalene ring substituted with a chlorine atom and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(isopropylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with isopropylamine. The reaction is carried out in an anhydrous environment to prevent hydrolysis and is often conducted at low temperatures to control the reaction rate and yield. The reaction mixture is usually monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of solvents like anhydrous methanol and the application of rotary evaporators for concentration are common practices. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(isopropylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinone structure allows for redox reactions, which can be utilized in various synthetic pathways.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate the substitution of the chlorine atom.

    Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride can reduce the quinone to the corresponding hydroquinone.

Major Products:

Scientific Research Applications

2-Chloro-3-(isopropylamino)naphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-(isopropylamino)naphthalene-1,4-dione involves its ability to participate in redox reactions. The quinone structure allows it to accept and donate electrons, making it a useful redox mediator. In biological systems, it can interact with various enzymes and proteins involved in redox processes, potentially affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

  • 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
  • 2-(n-Butylamino)-3-chloronaphthalene-1,4-dione

Comparison: 2-Chloro-3-(isopropylamino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different redox potentials and reactivity towards nucleophiles, making it suitable for specific applications in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-chloro-3-(propan-2-ylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-7(2)15-11-10(14)12(16)8-5-3-4-6-9(8)13(11)17/h3-7,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFLWMCFCUMANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293639
Record name 2-chloro-3-(propan-2-ylamino)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15455-20-6
Record name NSC91102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-(propan-2-ylamino)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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